ethyl 2-(1,5-dimethyl-1H-pyrazole-3-amido)-4-phenyl-1,3-thiazole-5-carboxylate
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Overview
Description
This compound is known for its unique chemical structure, which combines a pyrazole ring with a thiazole ring, making it a subject of interest in synthetic chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-(1,5-dimethyl-1H-pyrazole-3-amido)-4-phenyl-1,3-thiazole-5-carboxylate typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring is synthesized through the reaction of hydrazine with a β-diketone under acidic or basic conditions.
Formation of the Thiazole Ring: The thiazole ring is formed by the cyclization of a thioamide with an α-haloketone.
Coupling of the Rings: The pyrazole and thiazole rings are then coupled through an amide bond formation, typically using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of a catalyst like sulfuric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(1,5-dimethyl-1H-pyrazole-3-carboxamido)-4-phenylthiazole-5-carboxylate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace functional groups on the pyrazole or thiazole rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride; typically in anhydrous solvents.
Substitution: Nucleophiles like amines, thiols; often in the presence of a base.
Major Products Formed
Oxidation: Oxides of the pyrazole and thiazole rings.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted pyrazole and thiazole derivatives.
Scientific Research Applications
Ethyl 2-(1,5-dimethyl-1H-pyrazole-3-carboxamido)-4-phenylthiazole-5-carboxylate has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of ethyl 2-(1,5-dimethyl-1H-pyrazole-3-amido)-4-phenyl-1,3-thiazole-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound is known to:
Bind to Enzymes: Inhibit the activity of certain enzymes by binding to their active sites.
Modulate Signaling Pathways: Affect cellular signaling pathways, leading to changes in cell behavior and function.
Induce Apoptosis: Trigger programmed cell death (apoptosis) in cancer cells by activating apoptotic pathways.
Comparison with Similar Compounds
Ethyl 2-(1,5-dimethyl-1H-pyrazole-3-carboxamido)-4-phenylthiazole-5-carboxylate can be compared with other similar compounds, such as:
Ethyl 2-(1,5-dimethyl-1H-pyrazole-3-carboxamido)-4-methylthiazole-5-carboxylate: Similar structure but with a methyl group instead of a phenyl group on the thiazole ring.
Ethyl 2-(1,5-dimethyl-1H-pyrazole-3-carboxamido)-4-ethylthiazole-5-carboxylate: Similar structure but with an ethyl group instead of a phenyl group on the thiazole ring.
Ethyl 2-(1,5-dimethyl-1H-pyrazole-3-carboxamido)-4-propylthiazole-5-carboxylate: Similar structure but with a propyl group instead of a phenyl group on the thiazole ring.
These compounds share similar chemical properties but differ in their biological activities and applications, highlighting the uniqueness of ethyl 2-(1,5-dimethyl-1H-pyrazole-3-amido)-4-phenyl-1,3-thiazole-5-carboxylate.
Properties
IUPAC Name |
ethyl 2-[(1,5-dimethylpyrazole-3-carbonyl)amino]-4-phenyl-1,3-thiazole-5-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O3S/c1-4-25-17(24)15-14(12-8-6-5-7-9-12)19-18(26-15)20-16(23)13-10-11(2)22(3)21-13/h5-10H,4H2,1-3H3,(H,19,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YBRJVOMBODQNGN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C(S1)NC(=O)C2=NN(C(=C2)C)C)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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